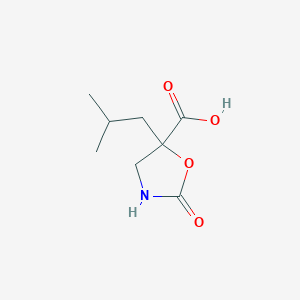
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as MOX, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug design and development. MOX is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses. It has also been shown to inhibit the activity of bacterial peptidoglycan synthesis enzymes, which are required for the formation of the bacterial cell wall.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated in animals. It has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to have a moderate level of protein binding, which may affect its pharmacokinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its low toxicity profile, which makes it a safer alternative to other antibacterial and antiviral agents. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is also relatively easy to synthesize, which makes it accessible for use in lab experiments. One limitation of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its limited solubility in water, which may affect its pharmacokinetics and bioavailability.
Direcciones Futuras
Future research on 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid could focus on its potential use as an antiviral agent, particularly for the treatment of RNA viruses such as SARS-CoV-2. Additionally, further studies could investigate the mechanism of action of 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid and its potential use in combination therapy with other antibacterial and antiviral agents. Finally, research could focus on the development of more efficient synthesis methods for 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, which could increase its accessibility for use in drug design and development.
Métodos De Síntesis
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methylpropanal with ethylene oxide to form 2-(2-methylpropoxy) ethanol. This intermediate is then reacted with cyanogen bromide to form 2-(2-methylpropoxy) acetonitrile, which is subsequently hydrolyzed to form 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been studied for its potential use in drug design and development. It has been shown to have antibacterial and antiviral activity, making it a promising candidate for the treatment of infectious diseases. 5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(2)3-8(6(10)11)4-9-7(12)13-8/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYOQVXLYJINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CNC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

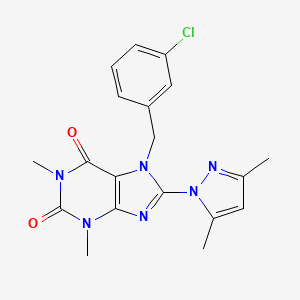

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)
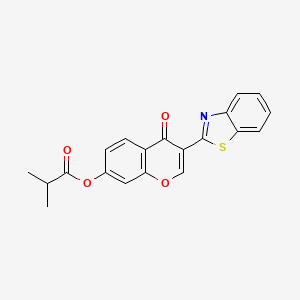
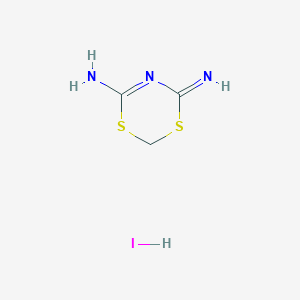

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
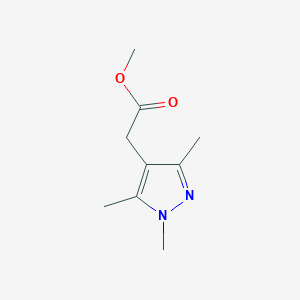

amine hydrobromide](/img/no-structure.png)
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)